molecular formula C11H16Cl2N2O B1400672 1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidine] dihydrochloride CAS No. 1017599-04-0

1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidine] dihydrochloride

Cat. No. B1400672
CAS RN: 1017599-04-0
M. Wt: 263.16 g/mol
InChI Key: SUPFIUOBNYIFMA-UHFFFAOYSA-N
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Description

1H-Spiro[furo[3,4-c]pyridine-3,4’-piperidine] dihydrochloride is a chemical compound with the CAS Number: 1017599-04-0 . It has a molecular weight of 263.17 . This compound is an important synthetic intermediate for the preparation of various pharmaceuticals, including antifungal agents, antibiotics, and anti-inflammatory agents.


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14N2O.2ClH/c1-4-13-7-10-9 (1)8-14-11 (10)2-5-12-6-3-11;;/h1,4,7,12H,2-3,5-6,8H2;2*1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is normal .

Scientific Research Applications

Synthesis and Chemical Space Exploration

Spiropiperidines, including structures similar to "1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidine] dihydrochloride", are explored for their unique three-dimensional chemical space, which is valuable in drug discovery programs. The methodology for constructing spiropiperidines involves either the formation of the spiro-ring on a preformed piperidine ring or the formation of the piperidine ring on a preformed carbo- or heterocyclic ring. These compounds are synthesized for their potential applications in medicinal chemistry, where 3- and 4-spiropiperidines are primarily targeted for drug discovery, highlighting their importance in exploring new areas of chemical space for therapeutic development (Griggs, Tape, & Clarke, 2018).

Biological Activities and Applications

Spirocyclic compounds, including those based on the pyridine and piperidine motifs, have shown significant antioxidant activities. Their structure-activity relationships have been studied across various models, demonstrating potential in treating diseases associated with oxidative stress, such as cancer, diabetes, and neurodegenerative diseases. These studies underline the importance of spirocyclic derivatives in medicinal chemistry as potential sources for novel antioxidant drug therapies (Acosta-Quiroga et al., 2021).

Potential in Medicinal Chemistry

The structural versatility and biological relevance of pyridine and piperidine derivatives, including spiro compounds, have made them subjects of extensive research in medicinal chemistry. These compounds have been explored for their pharmacological properties, including their roles as enzyme inhibitors, highlighting their potential as lead compounds for the development of new therapeutics. This exploration emphasizes the ongoing interest in spirocyclic compounds for their broad range of applicability in drug development and the synthesis of biologically active molecules (Altaf et al., 2015).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

spiro[1H-furo[3,4-c]pyridine-3,4'-piperidine];dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.2ClH/c1-4-13-7-10-9(1)8-14-11(10)2-5-12-6-3-11;;/h1,4,7,12H,2-3,5-6,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUPFIUOBNYIFMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=C(CO2)C=CN=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidine] dihydrochloride
Reactant of Route 2
1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidine] dihydrochloride
Reactant of Route 3
1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidine] dihydrochloride
Reactant of Route 4
1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidine] dihydrochloride
Reactant of Route 5
1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidine] dihydrochloride
Reactant of Route 6
1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidine] dihydrochloride

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